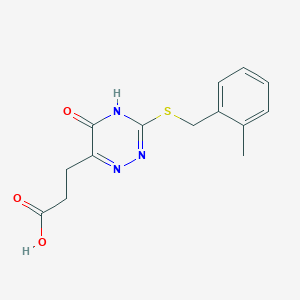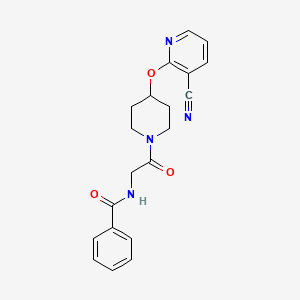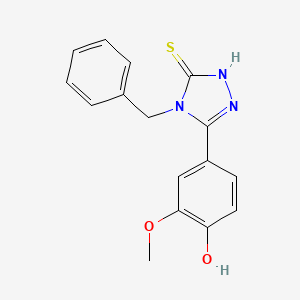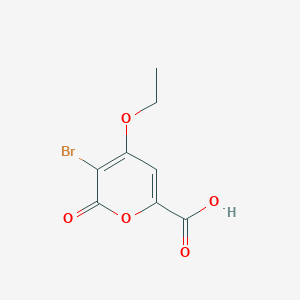![molecular formula C16H29N3OS B2718847 N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide CAS No. 1436041-30-3](/img/structure/B2718847.png)
N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), and a sulfanyl group (-SH). These functional groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyano group and the amide group on the butan-2-yl chain. The ethylsulfanylcyclopentyl group could then be attached via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the butan-2-yl chain. The presence of the cyano group could introduce polarity to the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The cyano group in this compound could undergo hydrolysis to form a carboxylic acid. The amide group could participate in condensation reactions to form larger molecules. The sulfanyl group is typically reactive and could participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano and amide groups could increase its polarity, affecting its solubility in different solvents. The sulfanyl group could make the compound more reactive .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Synthesis of Heterocycles Incorporating Sulfamoyl Moiety : A study utilized a similar compound, 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, for the synthesis of various heterocycles. These compounds were evaluated for in vitro antibacterial and antifungal activities, showing promising results (Darwish, Atia, & Farag, 2014).
Synthesis of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : Another study explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, potentially as antimicrobial agents, using a related compound, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Asymmetric Synthesis and Biological Activities
- Asymmetric Synthesis of α‐Amino Acids and α‐N‐Hydroxyamino Acids : A study focused on the synthesis of N-acylsultams, a related compound, for generating amino acids and N-hydroxyamino acids, highlighting the potential of these compounds in asymmetric synthesis (Oppolzer, Tamura, & Deerberg, 1992).
Catalytic Applications and Organic Synthesis
Direct Titanium-Mediated Conversion of Ketones into Enamides : Research on N-Acyl enamides, compounds related to N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide, demonstrated their utility in organic synthesis, especially in catalytic asymmetric hydrogenation and other reactions (Reeves et al., 2012).
Biochemical Engineering of N-Acyl Side Chain of Sialic Acid : This study involved synthetic N-acyl-modified D-mannosamines, similar in structure, demonstrating their metabolism to neuraminic acids and incorporation into cell surface sialoglycoconjugates. These findings highlight the role of the N-acyl side chain in biological systems (Keppler et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3OS/c1-6-21-14-8-7-13(9-14)19(5)10-15(20)18-16(4,11-17)12(2)3/h12-14H,6-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYVRXUXXPDSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N(C)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718765.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2718767.png)
![N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718771.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)



![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2718780.png)
![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)
![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)